molecular formula HNO3 B081277 Peroxynitrous acid CAS No. 14691-52-2

Peroxynitrous acid

Cat. No. B081277
CAS RN: 14691-52-2
M. Wt: 63.013 g/mol
InChI Key: CMFNMSMUKZHDEY-UHFFFAOYSA-N
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Description

Peroxynitrous acid (HNO3) is a reactive nitrogen species (RNS). It is the conjugate acid of peroxynitrite (ONOO−). It is one of the strongest oxidants in the body and can interact with various compounds (proteins, including enzymes; lipids, nucleic acids, and carbohydrates) and modify them .


Synthesis Analysis

Peroxynitrous acid is formed in vivo from the diffusion-controlled reaction of nitrogen monoxide (ON•) and superoxide (O•−2) . It can also be synthesized in situ from acidified hydrogen peroxide (H2O2) and nitrite (NO2−) .


Molecular Structure Analysis

Peroxynitrous acid and nitric acid have the same structural formula, HNOX3, and in both the compounds, the oxidation number of nitrogen is +5 . The Peroxynitrous acid molecule contains a total of 4 bond(s). There are 3 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), and 1 hydroxyl group(s) .


Chemical Reactions Analysis

Peroxynitrous acid is an isomer of nitric acid and isomerises with a rate constant of k = 1.2 s−1, a process whereby up to 5% of hydroxyl and nitrogen dioxide radicals may be formed. It oxidises and nitrates aromatic compounds in low yield . It can also undergo biotransformation to form nontoxic products .


Physical And Chemical Properties Analysis

Peroxynitrous acid has a pKa of approximately 6.8 . It is formed in vivo from the diffusion-controlled reaction of nitrogen monoxide (ON•) and superoxide (O•−2). It is an isomer of nitric acid .

Scientific Research Applications

  • Nitrite Sensing : Lin et al. (2011) discovered that peroxynitrous acid can induce chemiluminescence in carbon dots, which can be utilized for nitrite sensing in various samples, including water and milk (Lin et al., 2011).

  • Oxidation of Sulfhydryls : Radi et al. (1991) studied the oxidation of sulfhydryls by peroxynitrous acid, highlighting its cytotoxic potential in biological systems (Radi et al., 1991).

  • Oxygen Atom Transfer : Vayssié and Elias (1999) showed that peroxynitrous acid can rapidly oxidize thiolato sulfur coordinated to cobalt(III), indicating its reactivity in metalloprotein studies (Vayssié & Elias, 1999).

  • Formation and Decay Analysis : Loegager and Sehested (1993) conducted a pulse radiolysis study on the formation and decay of peroxynitrous acid, contributing to the understanding of its stability and reactivity (Loegager & Sehested, 1993).

  • Chemiluminescence in Environmental Sensing : Sui et al. (2015) developed a chemiluminescence system with peroxynitrous acid for selective nitrite sensing in water samples, highlighting its environmental applications (Sui et al., 2015).

  • Mechanism Studies in Biological Systems : Cordeiro (2018) investigated the interactions of peroxynitrous acid with phospholipid bilayers, providing insights into its behavior in biological membranes (Cordeiro, 2018).

  • Neuroprotection Mechanism Study : Squadrito et al. (2000) explored the reaction of uric acid with peroxynitrous acid and its implications for neuroprotection, particularly in diseases like multiple sclerosis (Squadrito et al., 2000).

  • Toxicological Studies : Bartosz (1996) discussed the role of peroxynitrous acid as a mediator of the toxic action of nitric oxide, impacting a wide range of biomolecules (Bartosz, 1996).

Safety And Hazards

Peroxynitrous acid is a strong oxidant and can interact with various compounds, modifying them. These modified biomolecules can be toxic .

Future Directions

Peroxynitrous acid shows potential as a novel antimicrobial agent. It has strong antimicrobial properties, which appear to be associated with membrane damage . Further investigations are necessary to confirm the safe and effective usage of peroxynitrous acid generated from acidified H2O2 and NaNO2 as a novel active in disinfectants .

properties

IUPAC Name

hydroxy nitrite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/HNO3/c2-1-4-3/h3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFNMSMUKZHDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N(=O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163543
Record name Peroxynitrous acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

63.013 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Peroxynitrite
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002179
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Peroxynitrous acid

CAS RN

14691-52-2, 19059-14-4
Record name Peroxynitrous acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14691-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Peroxynitrous acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014691522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peroxynitrous acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Peroxynitrite
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002179
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
7,640
Citations
WH Koppenol, PL Bounds, T Nauser, R Kissner… - Dalton …, 2012 - pubs.rsc.org
The isomerisation of ONOOH to NO3− and H+, some oxidations and all hydroxylations and nitrations of aromatic compounds are first-order in ONOOH and zero-order in the compounds …
Number of citations: 84 pubs.rsc.org
R Kissner, T Nauser, C Kurz, W Koppenol - IUBMB life, 2003 - Wiley Online Library
… of the OO bond in peroxynitrous acid is unlikely: (1… peroxynitrous acid predicted by homolysis does not correspond to that found experimentally, and (3) the reaction of peroxynitrous acid …
Number of citations: 68 iubmb.onlinelibrary.wiley.com
T Løgager, K Sehested - The Journal of Physical Chemistry, 1993 - ACS Publications
… There are several methods of forming peroxynitrous acid in … , without special emphasis on peroxynitrous acid. Our initial … leave a gap in the peroxynitrous acid literature. Thus our aim …
Number of citations: 255 pubs.acs.org
JW Coddington, JK Hurst, SV Lymar - Journal of the American …, 1999 - ACS Publications
Yields of O 2 formed during decomposition of peroxynitrous acid (ONOOH) under widely varying medium conditions are compared to predictions based upon the assumption that the …
Number of citations: 299 pubs.acs.org
OV Gerasimov, SV Lymar - Inorganic Chemistry, 1999 - ACS Publications
… The anion is fairly stable, but the peroxynitrous acid decomposes within seconds, quantitatively producing nitrate. Decomposition of ONOOH proceeds through rate-limiting formation of …
Number of citations: 123 pubs.acs.org
P Maurer, CF Thomas, R Kissner… - The Journal Of …, 2003 - ACS Publications
… the isomerization of peroxynitrous acid, we investigated the decay of peroxynitrous acid in the … We also studied the kinetics of peroxynitrous acid decay at high concentrations of nitrite. …
Number of citations: 40 pubs.acs.org
DJ Benton, P Moore - Journal of the Chemical Society A: Inorganic …, 1970 - pubs.rsc.org
… Peroxynitrous acid decays immediately after it forms with a first-order rate constant at 273-7 K, kd, … The spectrum of peroxynitrous acid was recorded using a continuous-flow mixing cell. …
Number of citations: 81 pubs.rsc.org
G Yang, TEG Candy, M Boaro, HE Wilkin… - Free Radical Biology …, 1992 - Elsevier
A recent study 1 reports discordant results for maximal free-radical yields from the decomposition of peroxynitrous acid using different assay reagents and a puzzling decrease (to zero) …
Number of citations: 105 www.sciencedirect.com
G Merényi, J Lind - Chemical research in toxicology, 1998 - ACS Publications
… On the basis of this result, we conclude that peroxynitrous acid homolyzes to yield nitrogen dioxide (NO 2 • ) and hydroxyl (OH • ) free radicals and derive Δ f G(ONOOH) = 7.7 kcal/mol. …
Number of citations: 148 pubs.acs.org
DA Dixon, D Feller, CG Zhan… - The Journal of Physical …, 2002 - ACS Publications
… Peroxynitrous acid (HOONO) is a key intermediate that is … how the peroxynitrous acid (HOONO) decomposes once it is formed. Mahoney 20 originally suggested that peroxynitrous acid …
Number of citations: 100 pubs.acs.org

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